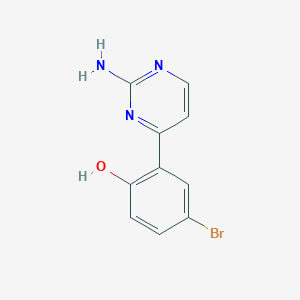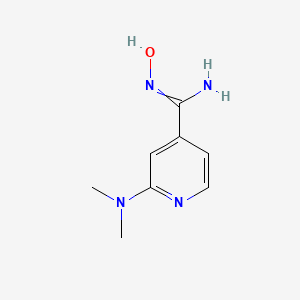
2-(2-Aminopyrimidin-4-yl)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminopyrimidin-4-yl)-4-bromophenol” is a chemical compound that contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenol group, which consists of a hydroxyl (-OH) group attached to a benzene ring, and a bromine atom attached to the phenol ring.
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would consist of a pyrimidine ring attached to a phenol ring via a carbon-carbon bond. The pyrimidine ring would have an amino group (-NH2) attached, and the phenol ring would have a bromine atom attached .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would depend on the conditions and the reactants used. Pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .
Applications De Recherche Scientifique
- Field : Medical and Pharmaceutical Research .
- Application : 2-aminopyrimidin-4 derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
- Results : The results demonstrated the potential of these compounds in the development of antiviral and antileukemic agents .
- Field : Medical and Pharmaceutical Research .
- Application : Compounds based on 2-aminopyrimidin-4 derivatives have been developed for combating hyperuricemia .
- Results : The results demonstrated the potential of these compounds in the treatment of hyperuricemia .
Antiviral and Antileukemic Agents
Hyperuricemia Treatment
Neurodegenerative Disorders Treatment
- Field : Biochemical Research .
- Application : Pyrido[3,4-g]quinazoline, a compound related to 2-aminopyrimidin-4 derivatives, was identified as a relevant scaffold for protein kinase inhibition .
- Methods : New compounds were synthesized and evaluated, in which the central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives .
- Results : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
- Field : Medical and Pharmaceutical Research .
- Application : 2-aminopyrimidin-4 (3H)-one (isocytosine), a compound related to 2-aminopyrimidin-4 derivatives, has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
- Results : The results demonstrated the potential of these compounds in the development of antiviral and antitumor agents .
Protein Kinase Inhibition
Antiviral and Antitumor Activities
Treatment of Some Forms of Cancer
- Field : Biochemical Research .
- Application : Pyrido[3,4-g]quinazoline, a compound related to 2-aminopyrimidin-4 derivatives, was previously identified as a relevant scaffold for protein kinase inhibition .
- Methods : New compounds were synthesized and evaluated, in which the central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives .
- Results : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
- Field : Medical and Pharmaceutical Research .
- Application : Compounds based on 2-aminopyrimidin-4 derivatives have been developed for combating inflammation and hormonal disorders .
- Results : The results demonstrated the potential of these compounds in the treatment of inflammation and hormonal disorders .
- Field : Medical and Pharmaceutical Research .
- Application : Compounds based on 2-aminopyrimidin-4 derivatives have been developed for combating bacterial infections and tuberculosis .
- Results : The results demonstrated the potential of these compounds in the treatment of bacterial infections and tuberculosis .
Protein Kinase Inhibitors
Anti-Inflammatory and Hormonal Drugs
Chemotherapy of Bacterial Infections and Tuberculosis
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-bromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNNXPMCCNPCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278007 |
Source


|
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyrimidin-4-yl)-4-bromophenol | |
CAS RN |
925003-46-9 |
Source


|
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)
![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
